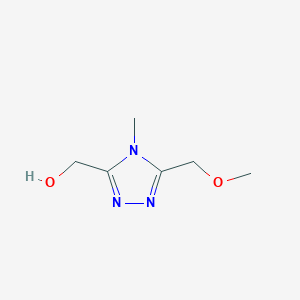
(5-(methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of triazole compounds. It has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Antibacterial Activity
A study by Ирадян et al. (2014) synthesized derivatives of 1H-1,2,4-triazole-3-thiols and investigated their antibacterial properties. This research highlights the potential application of (5-(methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl)methanol in the field of antibacterial agents (Ирадян et al., 2014).
Synthesis and Characterization
Ghassemzadeh et al. (2005) conducted a study on the synthesis and characterization of new 1,2,4‐Triazole based Schiff‐bases and their Copper(I) Complexes. This research provides insights into the synthesis processes and structural properties of triazole derivatives, which include compounds like (5-(methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl)methanol (Ghassemzadeh et al., 2005).
Lipase and α-Glucosidase Inhibition
Bekircan et al. (2015) explored the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and their inhibition effects on lipase and α-glucosidase. This study suggests a potential application in metabolic regulation and therapeutic agents (Bekircan et al., 2015).
Herbicide Intermediate
Research by Zhang Yong et al. (2009) focused on the synthesis of an intermediate for the herbicide flucarbuzon, highlighting the role of triazole derivatives in agricultural chemical development (Zhang Yong et al., 2009).
Catalytic Applications
A study by Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free method for synthesizing benzamide derivatives using 1H-1,2,4-triazole. This indicates the potential of triazole derivatives in catalysis and organic synthesis (Moreno-Fuquen et al., 2019).
Corrosion Inhibition
Yadav et al. (2013) investigated the corrosion inhibition performance of benzimidazole derivatives, including 1,2,4-triazole compounds, for mild steel in HCl, suggesting applications in material protection and preservation (Yadav et al., 2013).
Propriétés
IUPAC Name |
[5-(methoxymethyl)-4-methyl-1,2,4-triazol-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-9-5(3-10)7-8-6(9)4-11-2/h10H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQCBGRDGRKHMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1COC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2355511.png)
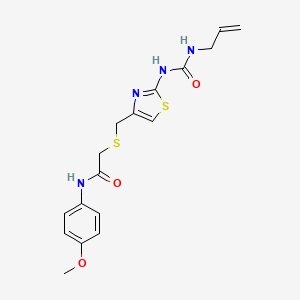
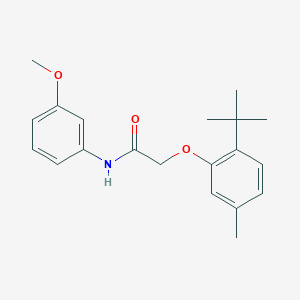
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide](/img/structure/B2355518.png)
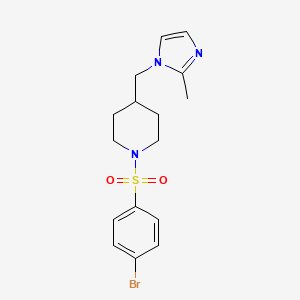
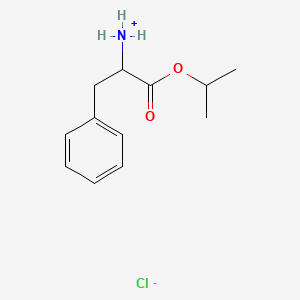

![2-(4-quinoxalin-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2355522.png)
![6-chloro-N2-[4-(cyanomethyl)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B2355523.png)
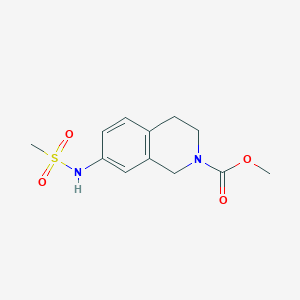
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2355525.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2355528.png)
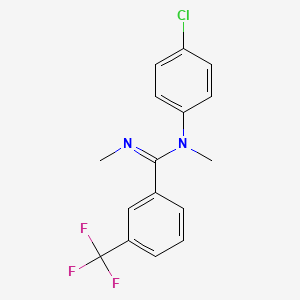
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride](/img/structure/B2355533.png)